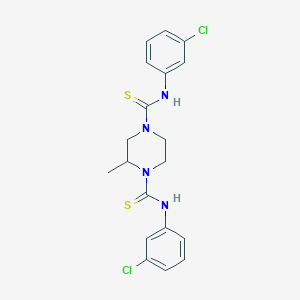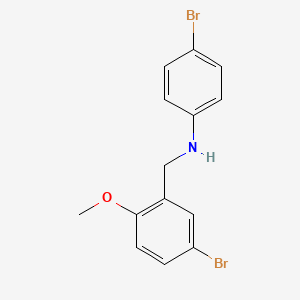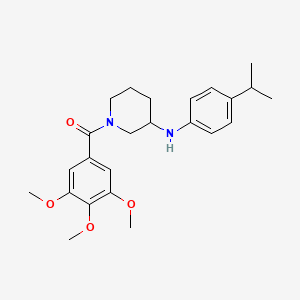![molecular formula C17H30O2 B6097335 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane](/img/structure/B6097335.png)
2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane, also known as TMD or Trimethyldioxane, is a cyclic ether compound that has been extensively studied for its biochemical and physiological effects. It is commonly used in scientific research applications due to its unique properties and mechanism of action.
Wirkmechanismus
2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane is a cyclic ether compound that can undergo ring-opening reactions under certain conditions, such as exposure to acids or nucleophiles. This property makes it useful as a protecting group for reactive functional groups in organic synthesis. This compound can also act as a ligand for metal catalysts, facilitating various chemical reactions through coordination and activation of the metal center.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy drugs. This compound has also been shown to protect against oxidative stress and inflammation, which are implicated in various diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane has several advantages for use in lab experiments, including its stability, low toxicity, and ease of handling. It is also readily available and relatively inexpensive. However, this compound has some limitations, including its low solubility in water and some organic solvents, and its tendency to undergo ring-opening reactions under certain conditions.
Zukünftige Richtungen
There are several future directions for research on 2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane, including the development of new synthetic methods for this compound and its derivatives, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its reactivity and selectivity in various chemical reactions. Additionally, the use of this compound as a model compound for studying the reactivity and selectivity of various chemical reactions could lead to the development of new synthetic methodologies and the discovery of new organic compounds with useful properties.
Synthesemethoden
2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane can be synthesized through a multistep process involving the reaction of cyclohexanone with methyl vinyl ketone, followed by a series of chemical reactions to form the final product. The purity and yield of this compound can be optimized through careful control of reaction conditions, such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,3-dioxane has been widely used in scientific research as a solvent, reagent, and intermediate in the synthesis of various organic compounds. It is particularly useful in the synthesis of natural products and pharmaceuticals due to its ability to stabilize reactive intermediates and facilitate complex chemical transformations. This compound has also been used as a model compound for studying the reactivity and selectivity of various chemical reactions.
Eigenschaften
IUPAC Name |
2,4-dimethyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]-1,3-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2/c1-13-7-6-10-16(3,4)15(13)8-11-17(5)18-12-9-14(2)19-17/h14H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGLUVRRFVQCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(O1)(C)CCC2=C(CCCC2(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6097262.png)
![N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6097275.png)
![2,3-dimethyl-1-[(4-methyl-1-piperidinyl)acetyl]-1H-indole hydrochloride](/img/structure/B6097292.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinyl}propanamide](/img/structure/B6097300.png)

![3-{[(4-fluorophenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6097325.png)
![1-(2-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6097345.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-(methylthio)acetamide](/img/structure/B6097348.png)
![2-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B6097353.png)
![N-cyclopropyl-3-(1-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6097354.png)
![8-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6097357.png)
![1-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone](/img/structure/B6097361.png)